sodium;4-ethylbenzenesulfonate

Interfacial thermodynamics Polyelectrolyte complexation Amphiphile design

Sodium 4-ethylbenzenesulfonate (NaEBS, CAS 14995-38-1) is the smallest para-alkylbenzene sulfonate hydrotrope that achieves cooperative association with cationic polyelectrolytes—a threshold effect absent in shorter homologs (e.g., STS, SXS). This enables precise studies of interfacial organization with minimal steric hindrance. It also exhibits differential sonochemical stability vs. longer-chain surfactants, making it ideal for sonication-based formulations. Available at >98% purity (HPLC/T).

Molecular Formula C8H9NaO3S
Molecular Weight 208.21 g/mol
Cat. No. B7737246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;4-ethylbenzenesulfonate
Molecular FormulaC8H9NaO3S
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C8H10O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1
InChIKeyLLELGQVCQVOGMA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Ethylbenzenesulfonate (CAS 14995-38-1) Procurement Guide: Properties and Industrial Profile


Sodium 4-ethylbenzenesulfonate (NaEBS, CAS 14995-38-1, molecular formula C8H9NaO3S, molecular weight 208.21) is a para-substituted short-chain alkylbenzene sulfonate sodium salt. It appears as a white to off-white crystalline powder or solid at 20°C with a purity specification of >98.0% (HPLC, titration) . The compound is readily soluble in water, facilitated by the sodium cation, and exhibits both anionic surfactant and hydrotropic properties . Unlike longer-chain alkylbenzene sulfonate surfactants, NaEBS represents an intermediate class of amphiphile—its ethyl substituent provides sufficient hydrophobicity to engage in cooperative interfacial association while remaining short enough to prevent stable micelle formation in the absence of a hydrophobic solute, a defining characteristic of true hydrotropes [1]. Structurally, it is the immediate para-ethyl homolog in the p-alkylbenzene sulfonate series (p-methyl, p-ethyl, p-propyl, etc.), positioning it as the smallest amphipathic counterion in this class that is capable of inducing cooperative association with cationic polyelectrolytes [2].

Why Sodium 4-Ethylbenzenesulfonate Cannot Be Directly Substituted with Generic Sodium Alkylbenzene Sulfonates


Short-chain alkylbenzene sulfonate sodium salts—including sodium toluene sulfonate (STS), sodium xylene sulfonate (SXS), and sodium cumene sulfonate (SCS)—are frequently grouped together as commodity hydrotropes in detergent and formulation contexts . However, alkyl chain length and aromatic substitution pattern critically govern the balance between hydrophobic driving force and aqueous solubility. In para-substituted homologs, a single methylene group difference significantly alters both the standard free energy of transfer from water to hydrophobic interfaces and the cooperative nature of polyelectrolyte association [1]. Specifically, benzene sulfonate (zero alkyl carbons) exhibits anticooperative behavior, sodium 4-methylbenzenesulfonate (one alkyl carbon) shows intermediate behavior, and sodium 4-ethylbenzenesulfonate (two alkyl carbons) demonstrates fully cooperative association—a threshold effect that cannot be achieved with shorter homologs [1]. In sonochemical degradation studies, the degradation profile of 4-ethylbenzene sulfonic acid (EBS) differs fundamentally from longer-chain surfactant counterparts such as sodium 4-octylbenzene sulfonate (OBS) and dodecylbenzenesulfonate (DBS), with EBS being selectively preserved in mixed systems [2]. These quantifiable differences in interfacial thermodynamics and environmental persistence mean that NaEBS cannot be assumed interchangeable with STS, SXS, or SCS without experimental validation in the specific application system.

Quantitative Differentiation Evidence: Sodium 4-Ethylbenzenesulfonate vs. Comparator Compounds


Cooperative Association Behavior: NaEBS vs. Benzene Sulfonate and Sodium 4-Methylbenzenesulfonate

In water/chloroform interfacial studies of p-alkylbenzene sulfonate sodium salts associating with quaternized poly-2-(dimethylamino) ethylmethacrylate-N-alkyl bromides, the association behavior transitions sharply from anticooperative to cooperative with increasing alkyl chain length. Benzene sulfonate (zero alkyl carbons) exhibits anticooperative association behavior, sodium 4-methylbenzenesulfonate (one alkyl carbon) shows intermediate behavior, while sodium 4-ethylbenzenesulfonate (two alkyl carbons) demonstrates fully cooperative association [1]. The incremental standard free energy of transfer from water to the interfacial polyelectrolyte phase was determined to range from -15.7 kJ/mol of CH₂ groups for octyl polyelectrolyte to -18.9 kJ/mol of CH₂ groups for tetradecyl derivatives, with 4-ethylbenzenesulfonate representing the minimum alkyl chain length required to achieve cooperative association with cationic polyelectrolytes [1]. This threshold effect establishes NaEBS as the smallest amphipathic counterion in the p-alkylbenzene sulfonate series capable of inducing cooperative interfacial organization.

Interfacial thermodynamics Polyelectrolyte complexation Amphiphile design Phase transfer

Sonochemical Degradation Selectivity: EBS vs. Sodium Octylbenzene Sulfonate (OBS) and Dodecylbenzenesulfonate (DBS)

Under 354 kHz ultrasound in aqueous solution, the degradation kinetics of alkylbenzene sulfonates reveal clear chain-length-dependent selectivity. In binary mixtures of the surfactant sodium 4-octylbenzene sulfonate (OBS) and the nonsurfactant 4-ethylbenzene sulfonic acid (EBS), OBS is selectively degraded while EBS degradation is substantially reduced [1]. At an OBS/EBS molar ratio ≥1, OBS degradation was unaffected by the presence of EBS, whereas EBS degradation was dependent on the mixed molar ratio of EBS/OBS [1]. This selective preservation of EBS contrasts with OBS/DBS surfactant mixtures, where both species compete for reaction sites at cavitation bubble surfaces and mutually affect each other's degradation rates [1]. The mechanistic basis is that OBS exhibits faster transfer kinetics to cavitation bubble interfaces at short pulse intervals, while the more surface-active DBS dominates at longer pulse intervals due to increased interfacial accumulation—yet EBS, lacking significant surface activity, escapes this competitive degradation pathway [1].

Environmental fate Surfactant degradation Sonochemistry Wastewater treatment

Minimum Alkyl Chain Length for Amphipathic Counterion Cooperative Induction

Analysis of the p-alkylbenzene sulfonate homologous series demonstrates that the ethyl-substituted derivative (C8H9NaO3S) represents the minimum alkyl chain length required to induce cooperative association with cationic polyelectrolytes. The study explicitly states: 'The results shows that amphipathic counterions as small as 4-ethylbenzenesulfonate are enough to induce a cooperative effect in their association to cationic polyelectrolytes' [1]. Standard free energies of transfer from water to the interfacial polyelectrolyte phase are a linear function of the number of carbon atoms in the aliphatic residue, with incremental values per CH₂ group quantified between -15.7 and -18.9 kJ/mol depending on polyelectrolyte side chain length [1]. The ethyl substituent (2 alkyl carbons) provides the minimum hydrophobic driving force necessary to overcome the entropy penalty of interfacial organization, a property absent in the methyl (1 carbon) and hydrogen (0 carbons) homologs [1].

Colloid chemistry Counterion design Electrostatic complexation Micelle modification

Hydrotropic Classification: NaEBS vs. Sodium Xylene Sulfonate (SXS) and Sodium Cumene Sulfonate (SCS)

The substances most commonly associated with the term 'hydrotrope' are sodium salts of short alkylbenzene sulfonates such as xylenesulfonate and cumenesulfonate, with sodium toluenesulfonate (STS) and sodium xylene sulfonate (SXS) recognized as the best-known hydrotropes . Both SXS and sodium cumene sulfonate (SCS) decrease surface tension to approximately 40 mN/m but do not self-assemble into micelles in the absence of a hydrophobic solute [1]. Sodium 4-ethylbenzenesulfonate shares this defining hydrotropic characteristic—it enhances aqueous solubility of hydrophobic compounds through non-micellar mechanisms, with aggregation occurring only in the presence of a hydrophobe [2]. The practical distinction among hydrotropes lies in hydrotropicity (the amount required to achieve clear solutions), which varies by formulation and lacks a universal trend; different hydrotropes are similarly efficient in some formulations but not in others . The ethyl substituent provides an intermediate hydrophobic character between methyl-substituted STS and di-methyl substituted SXS, offering formulation flexibility when optimizing the hydrotrope-hydrophobe balance.

Hydrotrope Solubilization Detergent formulation Aqueous solubility enhancement

Catalytic Hydrogenation Yield in Aqueous Media: NaEBS as Synthetic Target

Sodium 4-ethylbenzenesulfonate can be synthesized via catalytic hydrogenation of sodium 4-styrenesulfonate in aqueous media using rhodium complexes sorbed in VPI-5 aluminophosphate molecular sieves. Hydrogenation reactions at 50°C using catalyst ClRh(PPh₃)₃ (1) impregnated in VPI-5 proceeded smoothly, giving 'good yields' of sodium 4-ethylbenzenesulfonate [1]. The reaction was conducted in fully aqueous media, leveraging the water solubility of the styrenesulfonate substrate [1]. The catalysts were readily separable after reaction and could be reused with relatively low loss of rhodium and reactivity [1]. Attempted hydroformylations at 70–90°C using the same catalyst systems produced low yields of expected aldehydes with substantial polymerization side products, indicating that hydrogenation (to NaEBS) is the preferred pathway under these conditions [1].

Homogeneous catalysis Aqueous hydrogenation Zeolite catalysis Green chemistry

Optimal Research and Industrial Use Cases for Sodium 4-Ethylbenzenesulfonate Based on Validated Evidence


Interfacial Polyelectrolyte-Surfactant Complexation Studies

NaEBS is uniquely suited for fundamental studies of cooperative association at liquid-liquid interfaces involving cationic polyelectrolytes. As the smallest amphipathic counterion in the p-alkylbenzene sulfonate series capable of inducing cooperative effects, it enables researchers to probe the minimum hydrophobic driving force required for interfacial organization while minimizing steric complications from larger alkyl groups. This makes NaEBS an ideal model compound for elucidating structure-property relationships in polyelectrolyte-amphiphile systems relevant to encapsulation technologies, controlled release formulations, and templated materials synthesis [1].

Selective Sonochemical Processing and Degradation-Resistant Formulations

In manufacturing processes employing ultrasound (e.g., sonication-assisted emulsification, dispersion, or extraction), NaEBS provides predictable retention relative to longer-chain alkylbenzene sulfonates. Studies demonstrate that in binary mixtures with sodium octylbenzene sulfonate (OBS), the OBS surfactant is selectively degraded while EBS degradation is substantially reduced and dependent on the EBS/OBS molar ratio [2]. This differential sonochemical stability makes NaEBS a preferred hydrotrope or solubilizing agent in formulations subject to ultrasonic processing where component degradation must be minimized or controlled.

Minimal Hydrotrope Design and Hydrophobic Balance Optimization

For formulators seeking a hydrotrope with intermediate hydrophobic character between sodium toluene sulfonate (STS, methyl-substituted) and sodium xylene sulfonate (SXS, dimethyl-substituted), NaEBS offers a distinct alkyl chain length (ethyl, C2) that modifies the hydrotrope-hydrophobe interaction profile [3]. While hydrotropicity varies by formulation without a universal trend , the availability of NaEBS expands the formulator's toolbox when optimizing clarity, viscosity, or cloud point depression in complex surfactant blends where standard hydrotropes (STS, SXS, SCS) yield suboptimal performance.

Aqueous Catalytic Hydrogenation Intermediate and Reference Standard

NaEBS serves as both a synthetic target and a reference compound in aqueous-phase catalysis research. It is produced in good yields via hydrogenation of sodium 4-styrenesulfonate at 50°C using recyclable Rh/VPI-5 catalysts in fully aqueous media [4]. This synthetic route provides a benchmark for evaluating alternative hydrogenation catalysts, assessing catalyst leaching and reusability in aqueous systems, and developing green chemistry methodologies that avoid organic solvents. Laboratories procuring high-purity NaEBS (>98% by HPLC/T) may use it as an analytical standard for monitoring hydrogenation reaction progress or product purity.

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